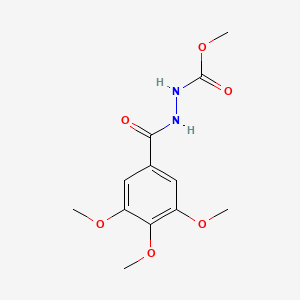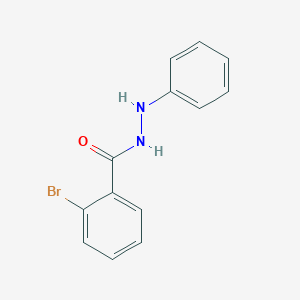
methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate, also known as TMBHC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cell growth and inflammation. methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell growth.
Biochemical and Physiological Effects
methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumor cells, and reduce inflammation in animal models. methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate has also been found to have insecticidal properties, which could be useful in the development of new pesticides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate has several advantages for lab experiments, including its relatively simple synthesis method and its ability to selectively inhibit certain enzymes and signaling pathways. However, methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate. One area of interest is the development of new cancer therapies based on methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate or its derivatives. Another area of interest is the development of new insecticides based on methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate. Additionally, further research is needed to fully understand the mechanism of action of methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate and its potential applications in other fields, such as materials science.
Métodos De Síntesis
Methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate can be synthesized through a multistep process, starting with the reaction of 3,4,5-trimethoxybenzoyl chloride with hydrazine hydrate to form 3,4,5-trimethoxybenzoyl hydrazine. The resulting compound is then reacted with methyl chloroformate to produce methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate.
Aplicaciones Científicas De Investigación
Methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate has been shown to exhibit anti-tumor and anti-inflammatory properties, making it a promising candidate for the development of new cancer therapies. In agriculture, methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate has been found to have insecticidal properties, which could be useful in the development of new pesticides. In materials science, methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
methyl N-[(3,4,5-trimethoxybenzoyl)amino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6/c1-17-8-5-7(6-9(18-2)10(8)19-3)11(15)13-14-12(16)20-4/h5-6H,1-4H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFPYWVNABCQPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3,4,5-trimethoxybenzoyl)-1-hydrazinecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5706733.png)
![N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5706736.png)
![5-{2-[(4-bromophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B5706738.png)
![{4-[(4-iodobenzyl)oxy]phenyl}methanol](/img/structure/B5706747.png)
![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5706750.png)





![ethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5706773.png)


![5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5706786.png)